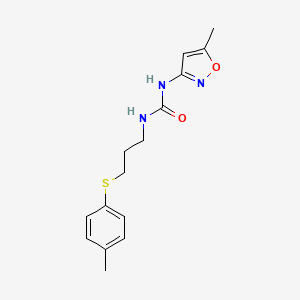![molecular formula C6H9NO4S2 B2607488 [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate CAS No. 2241127-90-0](/img/structure/B2607488.png)
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate” is a chemical compound with the molecular formula C6H9NO4S2 and a molecular weight of 223.27 . It is also known as rac- (3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Methane Oxidation and Emission in Terrestrial Ecosystems
Research on methane (CH4) oxidation and emission has significant implications for understanding environmental processes and mitigating climate change. Methane, a potent greenhouse gas, undergoes various microbial and chemical transformations in terrestrial ecosystems, influencing its atmospheric concentration and impact on global warming.
Photocatalytic Treatment of Gaseous Compounds : Cantau et al. (2007) discussed the oxidation of nauseous sulfur compounds, highlighting the potential of photocatalytic processes for treating gaseous pollutants. Although this study focused on sulfur compounds, the principles of photocatalysis could be relevant for methane oxidation research, offering insights into novel methods for reducing methane emissions through technological interventions (Cantau et al., 2007).
Methanotrophs and Methane Mitigation : The role of methanotrophic bacteria in utilizing methane as a carbon source was reviewed by Strong et al. (2015), providing a comprehensive overview of the biotechnological applications of methanotrophs. This includes their potential in bioremediation, chemical transformation, and as a source of valuable products, thereby contributing to methane mitigation strategies (Strong, Xie, & Clarke, 2015).
Methane Production and Consumption in Soils : Mer and Roger (2001) reviewed methane emission, production, and consumption in soils, emphasizing the microbial activities that result in methane fluxes. Understanding these processes is crucial for developing strategies to manage methane levels in terrestrial ecosystems, potentially reducing its contribution to the greenhouse effect (Mer & Roger, 2001).
Methane in Plant Physiology : Li, Wei, and Shen (2019) explored the biological roles of methane in regulating plant physiology, including its potential production through non-microbial pathways and its effects on stress tolerance. This research area opens up new avenues for investigating how methane interacts with plant systems and its broader ecological implications (Li, Wei, & Shen, 2019).
Propiedades
IUPAC Name |
[(3S,4R)-4-isothiocyanatooxolan-3-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVZYNBYSGXYTH-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COCC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1COC[C@H]1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate](/img/structure/B2607413.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B2607414.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)




